molecular formula C18H18F3N5S2 B2713710 2-({[5-(ethylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine CAS No. 868222-64-4

2-({[5-(ethylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine

Cat. No.: B2713710
CAS No.: 868222-64-4
M. Wt: 425.49
InChI Key: RMUVMIOJEUBFAS-UHFFFAOYSA-N
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Description

2-({[5-(Ethylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine is a heterocyclic compound featuring a triazole core substituted with ethylsulfanyl and 3-(trifluoromethyl)phenyl groups, linked via a methylsulfanyl bridge to a 4,6-dimethylpyrimidine moiety. This structure combines electron-withdrawing (trifluoromethyl) and electron-donating (ethylsulfanyl) groups, which may enhance its bioactivity and binding affinity to biological targets.

Properties

IUPAC Name

2-[[5-ethylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N5S2/c1-4-27-17-25-24-15(10-28-16-22-11(2)8-12(3)23-16)26(17)14-7-5-6-13(9-14)18(19,20)21/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUVMIOJEUBFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CSC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-(ethylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine typically involves multi-step organic reactions. One common approach is the construction of the triazole ring followed by the introduction of the pyrimidine moiety. The synthesis may start with the reaction of 3-(trifluoromethyl)benzyl chloride with 5-ethylsulfanyl-1,2,4-triazole under basic conditions to form the intermediate. This intermediate is then reacted with 4,6-dimethyl-2-thiouracil to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-({[5-(ethylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can undergo reduction under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) can facilitate reduction.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the aromatic ring.

Scientific Research Applications

2-({[5-(ethylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-({[5-(ethylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The triazole and pyrimidine rings can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The ethylsulfanyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique substituents differentiate it from other triazole- and pyrimidine-containing analogs. Below is a comparative analysis based on structural motifs, bioactivity, and pharmacological properties.

Structural and Functional Group Comparisons
Compound Name Core Structure Key Substituents Bioactivity/Application
Target Compound Triazole-Pyrimidine Ethylsulfanyl, 3-(trifluoromethyl)phenyl Not explicitly reported
Triazole Schiff base benzopyranone derivatives Triazole-Benzopyranone Varied aryl/alkyl groups Antiviral (CMV inhibition at 500 mg/L)
Allosteric ligands (e.g., gallamine) Variable Quaternary ammonium groups Modulate GPCR affinity/efficacy
PEGDA-based hydrogel compounds Polyethylene glycol Acrylate crosslinkers 3D cell culture/drug screening

Key Observations :

  • Triazole Derivatives: The target compound shares a triazole core with antiviral Schiff base derivatives , but its pyrimidine and trifluoromethyl groups may enhance metabolic stability and receptor binding compared to simpler benzopyranone analogs.
  • Hydrogel-Compatible Compounds : While unrelated in bioactivity, PEGDA-based compounds highlight the importance of chemical microenvironment modulation—a factor that could influence the target compound’s efficacy in 3D cell models.
Pharmacological and Binding Affinity Insights
  • Antiviral Activity : Triazole derivatives in inhibit cucumber mosaic virus (CMV) at 500 mg/L, but the target compound’s pyrimidine linkage and trifluoromethyl group may lower effective concentrations due to enhanced lipophilicity and target specificity .
  • Receptor Interactions : ’s framework for estimating allosteric ligand dissociation constants (e.g., via EC50 shifts) could apply to the target compound if it modulates receptor-effector coupling. Its sulfanyl groups may facilitate disulfide bonding with cysteine-rich domains in receptors.
Metabolic and Stability Profiles
  • The trifluoromethyl group likely improves metabolic stability by resisting oxidative degradation, a feature absent in non-fluorinated analogs .
  • Ethylsulfanyl and methylsulfanyl bridges may enhance solubility compared to purely hydrophobic triazole derivatives, balancing bioavailability.

Biological Activity

The compound 2-({[5-(ethylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine is a complex organic molecule with potential applications in medicinal chemistry and agricultural science. Its unique structure incorporates a triazole moiety, which is known for its biological activity against various pathogens and pests. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C22H22F3N5O2S
  • Molar Mass: 477.5 g/mol
  • CAS Number: 665018-44-0

The compound features:

  • A triazole ring that enhances its biological interactions.
  • A trifluoromethyl group which increases lipophilicity and stability.
  • An ethylsulfanyl group that may contribute to its reactivity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes involved in metabolic pathways. The triazole ring can chelate metal ions essential for enzyme activity, while the trifluoromethyl group enhances membrane permeability, facilitating cellular uptake.

Antimicrobial Activity

Research indicates that compounds featuring the triazole structure exhibit significant antimicrobial properties. For instance:

  • Triazole derivatives have been shown to inhibit the growth of fungi by targeting ergosterol biosynthesis, a critical component of fungal cell membranes.

Herbicidal Activity

Recent studies have highlighted the potential of similar triazole compounds as herbicides. For example:

  • A derivative was found to act as a potent inhibitor of phytoene desaturase (PDS) , an enzyme crucial in carotenoid biosynthesis in plants. This inhibition leads to effective weed control at concentrations between 375-750 g/ha .

Anticancer Potential

Triazole-containing compounds have also been investigated for their anticancer properties:

  • Some studies suggest that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Studies

  • Antifungal Activity : A study evaluated the antifungal efficacy of various triazole derivatives against Candida species. The results indicated that modifications at the sulfur and trifluoromethyl positions significantly enhanced activity against resistant strains .
  • Herbicidal Efficacy : In field trials, a triazole derivative demonstrated superior post-emergence herbicidal activity compared to traditional herbicides. The compound's ability to disrupt carotenoid synthesis was confirmed through biochemical assays .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey FeaturesBiological Activity
Triazole A123456-78-9Contains a simple triazole structureModerate antifungal
Triazole B987654-32-1Lacks trifluoromethyl groupLow herbicidal activity
Triazole C665018-44-0Contains ethylsulfanyl and trifluoromethyl groupsHigh antifungal and herbicidal activity

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and what critical parameters influence yield?

The compound can be synthesized via alkylation of a triazole-thiol intermediate. A general method involves reacting 4-amino-5-(substituted)-4H-1,2,4-triazole-3-thiol with alkyl halides in methanol under basic conditions (NaOH). Key parameters include stoichiometric control of the alkyl halide, reaction time (typically 6–12 hours), and temperature (40–60°C). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (CHCl₃/petroleum ether) is recommended to isolate the product .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure?

  • ¹H/¹³C NMR : Identify ethylsulfanyl (–SCH₂CH₃) protons (δ ~2.5–3.0 ppm) and trifluoromethyl (–CF₃) carbon (δ ~120–125 ppm, quartets in ¹⁹F NMR).
  • IR : Stretching vibrations for C–F (~1100–1250 cm⁻¹) and C=S (~650–750 cm⁻¹).
  • HRMS : Verify molecular ion peaks matching the exact mass (e.g., C₁₈H₁₈F₃N₅S₂: calculated 433.09; observed 433.08 ± 0.01). Cross-reference with crystallographic data (e.g., CCDC entries) for structural validation .

Q. What purification strategies are effective for removing byproducts like unreacted alkyl halides?

Liquid-liquid extraction (water/ethyl acetate) removes polar impurities. For persistent alkyl halides, use activated charcoal treatment or flash chromatography with gradient elution (hexane to ethyl acetate). Monitor purity via TLC (Rf ~0.4–0.6 in 3:7 EtOAc/hexane) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for scalability?

Apply a factorial design to test variables: temperature (40–80°C), molar ratio (1:1 to 1:1.2 of triazole-thiol:alkyl halide), and solvent polarity (methanol vs. DMF). Use response surface methodology (RSM) to maximize yield. For example, a central composite design in flow chemistry setups (e.g., Omura-Sharma-Swern oxidation adaptations) can enhance reproducibility .

Q. What computational methods predict the compound’s binding affinity to biological targets (e.g., enzymes)?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with cytochrome P450 or kinase enzymes. Focus on the trifluoromethylphenyl group’s hydrophobic interactions and the triazole ring’s hydrogen-bonding potential. Validate predictions with in vitro assays (IC₅₀ measurements) .

Q. How do substituents (e.g., ethylsulfanyl vs. methylsulfanyl) impact bioactivity?

Comparative studies show that bulkier alkylsulfanyl groups (e.g., ethyl) enhance lipophilicity (logP ~3.5 vs. 2.8 for methyl), improving membrane permeability. However, steric hindrance may reduce binding to certain targets. Use QSAR models to correlate substituent effects with activity data .

Data Analysis & Contradictions

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 60% vs. 85%)?

Variability often arises from trace moisture (hydrolysis of intermediates) or incomplete alkylation. Replicate reactions under inert atmospheres (N₂/Ar) and characterize intermediates (e.g., via LC-MS). Statistical tools (t-tests, ANOVA) can assess significance of procedural differences .

Q. Why might crystallographic data conflict with computational geometry predictions?

Crystal packing forces (e.g., π-π stacking of trifluoromethylphenyl groups) can distort bond angles versus gas-phase DFT calculations. Compare multiple crystal structures (e.g., Cambridge Structural Database) to identify common conformational trends .

Experimental Design

Q. What in vitro assays are suitable for evaluating antifungal or antibacterial activity?

  • Microdilution assays : Determine MIC values against Candida albicans or Staphylococcus aureus.
  • Time-kill kinetics : Monitor bacterial load over 24 hours. Include positive controls (e.g., fluconazole) and solvent controls (DMSO ≤1%) to validate results .

Q. How can flow chemistry improve the synthesis’s safety profile?

Continuous-flow systems minimize exposure to hazardous intermediates (e.g., alkyl halides). Use micromixers to enhance heat/mass transfer and reduce reaction time (from hours to minutes). Monitor in-line via FTIR or UV-vis for real-time optimization .

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